3-(Thiophen-2-ylmethoxy)benzoic acid
Description
Contextual Significance in Heterocyclic Compound Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.gov The thiophene (B33073) ring, a five-membered sulfur-containing heterocycle, is considered a "privileged pharmacophore" due to its presence in a wide array of biologically active compounds. nih.gov The significance of thiophene and its derivatives in research is underscored by their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. cognizancejournal.com
Thiophene derivatives are key components in numerous FDA-approved drugs, highlighting their therapeutic importance. nih.gov The electron-rich nature of the thiophene ring and its ability to act as a bioisostere for other aromatic systems, like benzene (B151609), allow it to interact favorably with various biological targets. nih.gov Research into compounds like 3-(Thiophen-2-ylmethoxy)benzoic acid is driven by the potential to leverage these established properties to create new therapeutic agents. The combination of the thiophene nucleus with other functional groups, such as benzoic acid, offers a strategy for developing novel molecular architectures with unique biological profiles. cognizancejournal.com
Role of Benzoic Acid and Thiophene Moieties in Synthetic Design
In synthetic design, both the benzoic acid and thiophene moieties serve as versatile building blocks for creating complex molecules with potential therapeutic value.
The thiophene moiety is a cornerstone in drug discovery. nih.gov Its structure allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target. pharmaguideline.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a drug to its receptor. nih.gov The stability of the thiophene ring and the well-established methods for its synthesis, such as the Paal-Knorr and Gewald reactions, make it an attractive component for inclusion in medicinal chemistry programs. nih.govpharmaguideline.com
The benzoic acid moiety is also a critical component in the design of bioactive compounds. The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions, which are often crucial for molecular recognition at a receptor site. Furthermore, benzoic acid and its derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. In drug design, the benzoic acid scaffold provides a rigid framework that can be readily modified with various substituents to explore structure-activity relationships (SAR). nih.gov The synthesis of derivatives is often straightforward, allowing for the creation of libraries of compounds for biological screening. nih.govrsc.org
The strategic combination of these two moieties in this compound results in a hybrid structure that capitalizes on the advantageous properties of both components. The ether linkage provides a flexible connection between the aromatic systems, allowing for conformational adjustments that may be beneficial for biological activity.
Historical Perspective of Analogous Compound Investigations
The investigation of compounds containing thiophene rings has a rich history dating back to the discovery of thiophene itself in 1882 by Viktor Meyer as a contaminant in benzene. nih.govsciensage.info This discovery opened the door to the exploration of a vast new class of heterocyclic compounds. Early research focused on understanding the fundamental chemistry of thiophene, noting its aromatic character and reactivity, which in many ways resembles that of benzene. cognizancejournal.com
Throughout the 20th century, the field of medicinal chemistry began to recognize the potential of thiophene-containing molecules. This led to the synthesis and evaluation of numerous thiophene derivatives, resulting in the development of important drugs. nih.gov For instance, benzo[b]thiophene, a fused-ring system, became a central scaffold in the development of selective estrogen receptor modulators (SERMs) like Raloxifene. nih.govresearchgate.net
The study of benzoic acid derivatives has an even longer history in chemistry and medicine. The parent compound, benzoic acid, has been used as a preservative for many years, and its derivatives have been explored for various therapeutic applications. The combination of thiophene and benzoic acid structures is a more recent area of investigation, driven by the principles of modern drug design, which often involve the combination of known pharmacophores to create novel compounds with improved or entirely new activities. The synthesis of various thiophene- and benzothiophene-carboxylic acid derivatives continues to be an active area of research, with studies focusing on their potential as anticancer agents and inhibitors of specific biological pathways. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiophene |
| Benzoic Acid |
| Benzo[b]thiophene |
Structure
3D Structure
Properties
IUPAC Name |
3-(thiophen-2-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)9-3-1-4-10(7-9)15-8-11-5-2-6-16-11/h1-7H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKDMGHVBOCDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Thiophen 2 Ylmethoxy Benzoic Acid and Its Precursors
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.org For 3-(Thiophen-2-ylmethoxy)benzoic acid, the most logical disconnection is at the ether linkage (C-O bond). This bond can be retrosynthetically cleaved to reveal two key precursors: a thiophene-containing alcohol and a substituted aromatic ring.
This primary disconnection points towards a Williamson ether synthesis as a plausible forward synthetic route. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In this context, the synthesis would involve the reaction between (thiophen-2-yl)methanol and a derivative of 3-hydroxybenzoic acid. The two potential synthetic pathways originating from this disconnection are:
Pathway A: (Thiophen-2-yl)methanol acts as the nucleophile precursor (alkoxide), and a derivative of 3-hydroxybenzoic acid contains the leaving group.
Pathway B: The phenoxide is generated from 3-hydroxybenzoic acid, which then acts as the nucleophile, attacking a thiophene-2-ylmethyl halide.
Multi-Step Synthetic Sequences
The successful synthesis of this compound relies on the efficient preparation of its precursors and the formation of the crucial ether bond.
Preparation of Thiophene-2-hydroxymethyl Derivatives
A key intermediate in the synthesis is a thiophene-2-hydroxymethyl derivative, which can be prepared from thiophene-2-carboxaldehyde.
Thiophene-2-carboxaldehyde, a commercially available starting material, can be reduced to (thiophen-2-yl)methanol. wikipedia.orgorgsyn.org This transformation is a standard reduction of an aldehyde to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup.
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Sodium borohydride is a milder and more selective reducing agent, making it suitable for substrates with other reducible functional groups that need to be preserved.
Oxidation of Benzaldehyde (B42025) Precursors to Carboxylic Acids
The transformation of the aldehyde functional group of a precursor, such as 3-(thiophen-2-ylmethoxy)benzaldehyde, into a carboxylic acid is a fundamental and critical step in the synthesis of the target molecule. This oxidation can be achieved through a variety of well-established and modern chemical methods.
Silver Oxide Mediated Oxidation
Oxidation of aldehydes utilizing silver compounds is a classic method in organic chemistry. While often employed as a qualitative test, the underlying principle is synthetically relevant. The most common method, the Tollens' test, uses a reagent of diamine silver(I) complex, [Ag(NH₃)₂]⁺, which is a mild oxidizing agent. This complex is typically prepared in the laboratory from silver nitrate (B79036) and ammonia, with silver(I) oxide (Ag₂O) being a key intermediate.
In this reaction, the aldehyde is oxidized to a carboxylate anion under basic conditions. Simultaneously, the silver(I) ions are reduced to elemental silver, which characteristically precipitates on the inner surface of the reaction vessel, creating a "silver mirror". The resulting carboxylate salt is then acidified in a subsequent workup step to yield the final carboxylic acid. Although effective for distinguishing aldehydes from ketones, the use of silver reagents for large-scale synthesis has been supplanted by more cost-effective and efficient methods.
Alternative Oxidative Transformations
A wide array of reagents has been developed for the efficient oxidation of aromatic aldehydes to their corresponding carboxylic acids. These methods often offer high yields and compatibility with various functional groups. Common oxidants include potassium permanganate (B83412) (KMnO₄), chromic acid (formed in the Jones reagent), and peroxides.
Potassium Permanganate (KMnO₄): This strong oxidizing agent effectively converts aldehydes to carboxylic acids. The reaction is typically performed in an aqueous solution, which can be neutral, acidic, or alkaline, although basic conditions are common for this specific transformation. The high reactivity of permanganate necessitates careful control of reaction conditions to avoid unwanted side reactions on sensitive substrates.
Jones Oxidation: The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a powerful oxidant. It rapidly and efficiently oxidizes primary alcohols and aldehydes to carboxylic acids. The reaction is exothermic, and yields are generally high. However, a significant drawback is the use of carcinogenic chromium(VI) compounds and the generation of chromium-containing waste, which presents environmental and disposal challenges.
Biocatalytic Oxidation: Modern synthetic chemistry increasingly turns to biocatalysis for its high selectivity and environmentally benign nature. Aldehyde dehydrogenases (ALDHs) are enzymes that can catalyze the aerobic oxidation of a wide range of aldehydes to their corresponding carboxylic acids with exceptional chemoselectivity. nih.gov These reactions are typically run in a phosphate (B84403) buffer at mild temperatures (e.g., 40 °C) and pH, avoiding the need for toxic oxidants or harsh conditions. nih.gov Other oxidizable groups within the molecule, such as hydroxyls or the sulfur atom in the thiophene (B33073) ring, remain untouched. nih.gov
The following table summarizes various oxidative methods applied to benzaldehyde derivatives, illustrating typical conditions and outcomes.
| Oxidant/Catalyst System | Substrate Example | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| KMnO₄ | Substituted Benzaldehydes | Toluene/Ethyl Acetate (Phase Transfer) | Room Temperature, 30 min | >90% | General Method |
| Jones Reagent (CrO₃/H₂SO₄) | Primary Benzylic Alcohols/Aldehydes | Acetone | 0°C to Room Temp | High | General Method |
| N-Heterocyclic Carbene (NHC) / MnO₂ | Unactivated Aldehydes | Dichloromethane | Room Temperature | Excellent | nih.gov |
| Aldehyde Dehydrogenase (ALDH) | Heteroaromatic Aldehydes | Phosphate Buffer (pH 8.5) | 40°C, Air | Up to >99% | nih.gov |
Green Chemistry Principles in Synthesis
Adherence to the principles of green chemistry is paramount in modern synthetic design to minimize environmental impact and enhance safety. The synthesis of this compound and its derivatives can be made more sustainable by incorporating solvent-free conditions, energy-efficient technologies like microwave assistance, and catalytic methods.
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, which reduces pollution and disposal costs. researchgate.net For the synthesis of thiophene derivatives, solvent-free reactions under microwave irradiation have been shown to be effective. researchgate.net For instance, the reaction of ketones with cyanoacetates and sulfur in the presence of a base can yield substituted 2-aminothiophenes without any solvent. researchgate.net This approach simplifies the process and handling, making it an attractive green alternative to traditional solvent-based syntheses. researchgate.net
Microwave-Assisted Synthetic Routes for Derivatives
Microwave-assisted synthesis is a key technology in green chemistry that can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This efficiency is due to the direct and uniform heating of the reaction mixture. This technique has been successfully applied to the synthesis of various thiophene derivatives. researchgate.net For example, the preparation of 2-amino-thiophene-3-carboxylic derivatives can be achieved in high yields (84–95%) under solvent-free, microwave-irradiated conditions. researchgate.net This rapid and efficient methodology is highly advantageous for creating libraries of complex molecules for further research.
Catalytic Approaches in Benzoic Acid Synthesis
The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity while using smaller quantities of reagents and generating less waste. Catalytic methods are particularly valuable for oxidation reactions, which traditionally rely on stoichiometric amounts of hazardous oxidants.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of transformations, including the oxidation of aldehydes. nih.gov In the presence of an NHC catalyst, aldehydes can be converted to esters or carboxylic acids under mild conditions. The reaction proceeds through the formation of a transient activated intermediate, which can then be oxidized by a mild agent like manganese(IV) oxide. nih.gov This approach is notable for its compatibility with sensitive functional groups and stereocenters. nih.gov
Metal-Based Catalysis: Various transition metal compounds, particularly those containing vanadium, iron, or molybdenum, can catalyze the synthesis of 2-thiophenecarboxylic acids and their esters. semanticscholar.org These catalysts can facilitate the reaction of thiophenes with a CCl₄–CH₃OH system to introduce a carboxyl group, achieving total yields between 44–85%. semanticscholar.org Such catalytic systems provide an alternative to traditional multi-step synthetic sequences.
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety is often the primary site for derivatization, readily undergoing reactions typical of aromatic acids to form esters, amides, and other related compounds.
The conversion of this compound to its corresponding esters is a fundamental transformation. The most common method employed is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This is an equilibrium-controlled reaction, and yields can be maximized by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.comwikipedia.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.commasterorganicchemistry.com
| Alcohol | Catalyst | Product |
| Methanol (CH₃OH) | H₂SO₄ | Methyl 3-(Thiophen-2-ylmethoxy)benzoate |
| Ethanol (C₂H₅OH) | H₂SO₄ | Ethyl 3-(Thiophen-2-ylmethoxy)benzoate |
| Isopropanol (C₃H₇OH) | TsOH | Isopropyl 3-(Thiophen-2-ylmethoxy)benzoate |
| Benzyl Alcohol | H₂SO₄ | Benzyl 3-(Thiophen-2-ylmethoxy)benzoate |
Table 1: Representative Esterification Reactions of this compound.
The formation of an amide bond from this compound is a critical reaction for creating derivatives with diverse properties. Direct condensation with an amine is generally not feasible and requires the activation of the carboxylic acid. This is typically achieved using coupling agents that convert the hydroxyl group of the acid into a better leaving group. researchgate.net
A variety of modern coupling reagents can be employed for this transformation under mild conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly effective. researchgate.netluxembourg-bio.com The reaction proceeds by forming a reactive O-acylisourea intermediate, which is then readily displaced by a primary or secondary amine to form the corresponding amide. Another approach involves mediation by reagents like titanium tetrachloride (TiCl₄), which facilitates the direct condensation of the carboxylic acid and amine. nih.gov
| Amine | Coupling Agent/Mediator | Product |
| Aniline | EDC | N-Phenyl-3-(thiophen-2-ylmethoxy)benzamide |
| Benzylamine | COMU | N-Benzyl-3-(thiophen-2-ylmethoxy)benzamide |
| Piperidine | TiCl₄ | (3-(Thiophen-2-ylmethoxy)phenyl)(piperidin-1-yl)methanone |
| Diethylamine | DCC | N,N-Diethyl-3-(thiophen-2-ylmethoxy)benzamide |
Table 2: Examples of Amide Derivatives Synthesized from this compound.
Reactions Involving the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under specific, often forcing, conditions. The C-O bond is benzylic in nature, which makes it susceptible to cleavage via hydrogenolysis. youtube.comyoutube.com Treatment with hydrogen gas (H₂) and a palladium-on-carbon catalyst (Pd/C) can selectively cleave the benzylic ether bond to yield 3-hydroxybenzoic acid and 2-methylthiophene. youtube.com This method is notably mild and often preserves other functional groups within the molecule.
Alternatively, strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether bond, typically at elevated temperatures. youtube.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) at the less sterically hindered carbon, in this case, the benzylic carbon of the thiophene-2-yl-methyl group. This results in the formation of 3-hydroxybenzoic acid and 2-(halomethyl)thiophene.
Thiophene Ring Functionalization and Derivatization
The thiophene ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution reactions. libretexts.org Compared to the benzoic acid ring, which is deactivated by the electron-withdrawing carboxylic acid group, the thiophene ring is the more reactive site for electrophiles. The substitution typically occurs at the C5 position, which is para to the CH₂ group and electronically favored, or to a lesser extent at the C3 position.
Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.com The carboxylic acid on the benzene (B151609) ring acts as a meta-directing deactivator for that ring, meaning any substitution on the benzene ring would be directed to the positions meta to the ether linkage. quora.com However, the higher reactivity of the thiophene ring ensures that functionalization occurs there preferentially under controlled conditions.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of key reactions is crucial for controlling reaction outcomes and designing synthetic pathways. The conversion of the carboxylic acid to a diazoketone is a prime example of a valuable transformation that proceeds through a well-defined intermediate.
The synthesis of an α-diazoketone from this compound is a valuable transformation that serves as a precursor for further reactions, such as the Wolff rearrangement. wikipedia.org A common and effective method for this conversion is based on the Arndt-Eistert synthesis. organic-chemistry.org
The mechanism involves a two-step process:
Activation of the Carboxylic Acid : The carboxylic acid is first activated by converting it into a more reactive derivative. This is often achieved by reacting it with an activating agent like thionyl chloride to form an acid chloride, or with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine) to form a mixed carbonic-carboxylic anhydride (B1165640) intermediate. organic-chemistry.org This activation step makes the carbonyl carbon significantly more electrophilic.
Reaction with Diazomethane (B1218177) : The activated intermediate is then treated with diazomethane (CH₂N₂). The nucleophilic carbon of diazomethane attacks the electrophilic carbonyl carbon of the mixed anhydride. This is followed by the elimination of the carbonate portion and a proton transfer, resulting in the formation of the α-diazoketone and the release of dinitrogen gas is avoided at this stage. chim.it The resulting diazoketone is a versatile intermediate for synthesizing homologous acids, esters, or amides. wikipedia.org
Chemical Reactivity and Advanced Transformations of 3 Thiophen 2 Ylmethoxy Benzoic Acid
2 Intramolecular Cyclization Pathways (e.g., to Benzofuranones)
Intramolecular cyclization represents a pivotal class of reactions for synthesizing complex cyclic molecules from a single precursor. In systems structurally related to 3-(Thiophen-2-ylmethoxy)benzoic acid, these pathways are instrumental in constructing fused ring systems. A notable transformation is the cyclization to form benzofuranone or related heterocyclic scaffolds.
One plausible pathway, by analogy to the synthesis of 2-aroylbenzo[b]thiophen-3-ols, involves the formation of a reactive intermediate that facilitates an intramolecular nucleophilic attack. nih.gov For a related substrate, the process is initiated by a base, such as triethylamine, which deprotonates the α-carbon adjacent to a carbonyl group. This generates a nucleophilic enolate. This enolate then attacks an electrophilic center within the same molecule, such as the carbonyl carbon of the carboxylic acid group, leading to the formation of a new ring. A final dehydration step yields the cyclized product. nih.gov This type of base-mediated intramolecular condensation is a powerful strategy for forming five-membered heterocyclic rings.
Alternative strategies for the cyclization of aryl-ether compounds have also been developed. For instance, palladium-catalyzed intramolecular C–H/C–H coupling of 3-aryloxythiophenes has been shown to effectively produce thieno[3,2-b]benzofurans. researchgate.net This method involves the direct activation of two C-H bonds to form a new C-C bond, representing a highly efficient, atom-economical approach to fused heterocyclic systems.
The table below summarizes various intramolecular cyclization methods applicable to analogous structures.
| Cyclization Method | Catalyst/Reagent | Precursor Type | Product |
| Base-Mediated Condensation | Triethylamine | Sulfanylbenzoic acid derivative | Benzo[b]thiophene |
| Palladium-Catalyzed C-H/C-H Coupling | Pd(TFA)₂ / AgOAc | 3-Aryloxythiophene | Thieno[3,2-b]benzofuran |
| Base-Mediated Carbanion-Yne Cyclization | t-BuOK | o-Alkynylphenyl ether | Benzofuran |
This interactive table summarizes data on related intramolecular cyclization reactions.
3 Rhodium Carbenoid Chemistry in Cyclization Reactions
Rhodium(II) catalysts are exceptionally effective in promoting the decomposition of diazo compounds to generate highly reactive rhodium carbenoid intermediates. princeton.edu These electrophilic species are not free carbenes but are stabilized by the metal center, allowing for controlled and selective transformations. researchgate.net Their chemistry provides powerful tools for carbon-carbon bond formation, including intramolecular cyclization reactions through C-H functionalization or cycloaddition cascades. amanote.comnih.gov
For a molecule like this compound, rhodium carbenoid chemistry could be harnessed by first converting it into a suitable diazo precursor, for example, a diazoketone derivative. Upon treatment with a rhodium(II) catalyst, such as rhodium(II) acetate, a rhodium carbenoid would be formed. This intermediate could then undergo an intramolecular C-H insertion reaction. princeton.edu Potential sites for this insertion include the electron-rich thiophene (B33073) ring or the adjacent benzene (B151609) ring. Such a reaction would proceed through a concerted, three-centered transition state, leading directly to the formation of a new five- or six-membered ring and creating a complex polycyclic architecture. princeton.edu
The reactivity and selectivity of the carbenoid can be fine-tuned by the choice of ligands on the rhodium catalyst. researchgate.net Chiral rhodium(II) catalysts have been extensively developed to achieve high levels of enantioselectivity in these transformations. nih.gov
| Catalyst | Common Application | Key Feature |
| Rhodium(II) Acetate | General purpose for C-H insertion, cyclopropanation | Widely used, effective for various substrates |
| Rhodium(II) Octanoate | Similar to acetate, improved solubility in organic solvents | Enhanced solubility |
| Chiral Rhodium(II) Carboxamidates | Asymmetric C-H insertion and other transformations | Provides enantiocontrol |
This interactive table lists common Rhodium(II) catalysts used in carbenoid chemistry.
4 SN2-Type Nucleophilic Attack Mechanisms in Related Systems
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry where a nucleophile attacks an electrophilic carbon center, displacing a leaving group in a single, concerted step. wikipedia.org This mechanism is characterized by the backside attack of the nucleophile relative to the leaving group, resulting in an inversion of stereochemistry at the carbon center if it is chiral. wikipedia.org
In syntheses involving structures related to this compound, the SN2 mechanism is often a key bond-forming step. For example, in the one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols, the reaction is initiated by an SN2-type nucleophilic attack of the sulfhydryl group of 2-mercaptobenzoic acid on a bromomethyl ketone. nih.gov In this step, the sulfur atom acts as the nucleophile, the carbon of the bromomethyl group is the electrophilic center, and the bromide ion is the leaving group. The reaction is typically facilitated by a base, which deprotonates the nucleophile to increase its reactivity. nih.gov
While the classic SN2 reaction occurs at an sp³-hybridized carbon, the thiophene ring itself can undergo nucleophilic substitution, though this typically proceeds via a different mechanism known as nucleophilic aromatic substitution (SNAr). The SNAr mechanism becomes feasible when the thiophene ring is activated by strong electron-withdrawing groups. quimicaorganica.orgnih.gov It is a stepwise process involving the initial addition of the nucleophile to the ring to form a stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.govresearchgate.net
| Feature | SN2 Mechanism | SNAr Mechanism |
| Substrate | Aliphatic sp³ carbon | Aromatic ring (e.g., activated thiophene) |
| Mechanism | Concerted (single step) | Stepwise (addition-elimination) |
| Intermediate | Pentacoordinate transition state | Meisenheimer complex (stabilized anion) |
| Stereochemistry | Inversion of configuration | Not applicable |
| Requirement | Good leaving group | Activating electron-withdrawing groups |
This interactive table compares the SN2 and SNAr mechanisms in related systems.
5 Keto-Enol Tautomerism and its Influence on Reactivity
Keto-enol tautomerism is an equilibrium between two constitutional isomers: the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a C=C double bond). libretexts.org For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form. libretexts.org However, the interconversion between these two forms, which can be catalyzed by either acid or base, is rapid and has profound implications for reactivity. youtube.comlibretexts.org
The significance of keto-enol tautomerism lies in the distinct reactivity of each tautomer. While the keto form is electrophilic at the carbonyl carbon, the enol form is nucleophilic at the α-carbon. masterorganicchemistry.com This nucleophilicity is exploited in many crucial carbon-carbon bond-forming reactions. Under basic conditions, the α-proton is removed to form an enolate ion, which is a resonance-stabilized, highly nucleophilic intermediate and the conjugate base of the enol. libretexts.org
This principle directly influences the cyclization potential of related molecules. In the intramolecular cyclization pathway described for the synthesis of benzo[b]thiophen-3-ols, the key step is the generation of an enolate intermediate by deprotonation of the α-carbon. nih.gov This enolate possesses the necessary nucleophilicity to attack the intramolecular carboxylic group, driving the ring-closing reaction. Therefore, the ability of the keto form to access its enol or enolate counterpart is a prerequisite for this transformation. The keto-enol tautomerism provides the mechanistic pathway to unmask the latent nucleophilicity of the α-carbon, enabling reactions that would otherwise not be possible. nih.gov
| Tautomer Form | Key Structural Feature | Primary Reactivity |
| Keto | C=O (Carbonyl) | Electrophilic at carbonyl carbon |
| Enol | C=C-OH (Alkene + Alcohol) | Nucleophilic at α-carbon |
| Enolate (Anion) | O-C=C (Resonance stabilized) | Strongly nucleophilic at α-carbon |
This interactive table outlines the features and reactivity of keto, enol, and enolate forms.
Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and spatial arrangement of atoms can be determined.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of 3-(Thiophen-2-ylmethoxy)benzoic acid is anticipated to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring, the methylene (B1212753) bridge, and the substituted benzoic acid moiety. The chemical shifts are influenced by the electronic environment of each proton.
The protons of the thiophene ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. chemicalbook.com The protons on the substituted benzene (B151609) ring will also resonate in this region, generally between δ 7.2 and 8.2 ppm. docbrown.info The methylene protons of the -OCH₂- group, being adjacent to an oxygen atom and a thiophene ring, are predicted to have a chemical shift in the range of δ 5.0 to 5.5 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, and its position can be concentration-dependent. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Thiophene H3 | 7.10 - 7.20 | Doublet of doublets |
| Thiophene H4 | 7.00 - 7.10 | Doublet of doublets |
| Thiophene H5 | 7.30 - 7.40 | Doublet of doublets |
| Methylene (-OCH₂-) | 5.00 - 5.50 | Singlet |
| Benzoic Acid H2 | 7.80 - 8.00 | Singlet or Doublet |
| Benzoic Acid H4 | 7.30 - 7.50 | Triplet |
| Benzoic Acid H5 | 7.60 - 7.80 | Doublet |
| Benzoic Acid H6 | 7.50 - 7.70 | Doublet |
Note: The predicted multiplicities are based on expected spin-spin coupling patterns.
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Due to the asymmetry of this compound, each carbon atom is expected to give a distinct signal.
The carbon of the carboxylic acid group is anticipated to be the most downfield signal, typically in the range of δ 165 to 180 ppm. wisc.edu The aromatic carbons of the benzene ring are expected to resonate between δ 110 and 140 ppm, with the carbon attached to the carboxyl group and the ether linkage appearing at the lower field end of this range. docbrown.info The carbons of the thiophene ring generally appear between δ 120 and 145 ppm. chemicalbook.comacs.org The methylene carbon of the -OCH₂- group is expected to have a chemical shift in the range of δ 60 to 70 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Thiophene C2 | 140 - 145 |
| Thiophene C3 | 125 - 130 |
| Thiophene C4 | 126 - 131 |
| Thiophene C5 | 124 - 129 |
| Methylene (-OCH₂-) | 60 - 70 |
| Benzoic Acid C1 | 130 - 135 |
| Benzoic Acid C2 | 115 - 120 |
| Benzoic Acid C3 | 155 - 160 |
| Benzoic Acid C4 | 120 - 125 |
| Benzoic Acid C5 | 129 - 134 |
| Benzoic Acid C6 | 122 - 127 |
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques can offer deeper insights into the three-dimensional structure and dynamics of this compound. numberanalytics.comnumberanalytics.com Given the flexibility of the ether linkage, the molecule can adopt various conformations in solution.
Dynamic NMR (DNMR) spectroscopy could be employed to study the conformational changes, such as rotation around the C-O bonds. numberanalytics.com By analyzing the NMR spectra at different temperatures, it might be possible to determine the energy barriers for these rotational processes.
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the assignments of protons and carbons and establishing through-bond connectivities. numberanalytics.com For instance, an HMBC experiment would show correlations between the methylene protons and the carbons of both the thiophene and benzoic acid rings, confirming the ether linkage. Nuclear Overhauser Effect (NOE) experiments could provide information about through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, and aromatic moieties.
The most prominent feature in the IR spectrum of a carboxylic acid is the broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. docbrown.infoquora.com The C=O stretching vibration of the carboxylic acid is expected to be a strong, sharp band between 1710 and 1680 cm⁻¹. spectroscopyonline.com The C-O stretching vibration of the ether linkage will likely appear in the 1300-1000 cm⁻¹ region. quora.com The aromatic C-H stretching vibrations for both the thiophene and benzene rings are anticipated just above 3000 cm⁻¹. docbrown.info The C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ range. researchgate.net The C-S stretching of the thiophene ring may be observed in the fingerprint region, typically between 710 and 687 cm⁻¹. iosrjournals.org
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-O Stretch (Ether) | 1300 - 1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic fragmentation of benzoic acid derivatives is the loss of a hydroxyl radical (-OH) to form an acylium ion, or the loss of the entire carboxyl group as COOH or CO₂. nih.govdocbrown.info For the target molecule, a prominent fragmentation pathway would likely involve the cleavage of the ether bond. The fragmentation of thiophene derivatives often involves the loss of C₂H₂S or CS. researchgate.net
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| [M]⁺ | [C₁₂H₁₀O₃S]⁺ | - |
| [M-17]⁺ | [C₁₂H₉O₂S]⁺ | OH |
| [M-45]⁺ | [C₁₁H₉OS]⁺ | COOH |
| 135 | [C₇H₅O₂]⁺ | C₅H₅S |
| 97 | [C₄H₄S-CH₂]⁺ | C₇H₅O₃ |
X-ray Crystallography for Absolute Structure Determination
While a crystal structure for this compound is not publicly available, the crystal structure of its isomer, 4-(thiophen-2-yl)benzoic acid, has been reported. researchgate.net In the crystal structure of 4-(thiophen-2-yl)benzoic acid, the molecule exists as hydrogen-bonded dimers, a common feature for carboxylic acids. nih.gov The dihedral angle between the benzene and thiophene rings is a key conformational parameter. A similar arrangement would be expected for this compound, with the ether linkage introducing additional conformational flexibility. A crystallographic study of the title compound would definitively establish its solid-state conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Table 5: Illustrative Crystallographic Data for a Related Compound: 4-(Thiophen-2-yl)benzoic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.89 |
| b (Å) | 7.82 |
| c (Å) | 20.65 |
| β (°) | 94.2 |
Note: This data is for a structural isomer and is provided for illustrative purposes.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a important tool in quantum chemistry for predicting the properties of molecules. For 3-(Thiophen-2-ylmethoxy)benzoic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a detailed understanding of its ground-state properties.
Geometry Optimization
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations find the minimum energy conformation of this compound. This process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized structure represents the molecule's most probable geometry. For similar benzoic acid and thiophene (B33073) derivatives, studies have shown that the planarity of the aromatic rings is a key feature, though the linkage group (here, -O-CH2-) introduces conformational flexibility. dergipark.org.trscienceacademique.com The dihedral angles between the thiophene ring, the methoxy (B1213986) bridge, and the benzoic acid moiety are critical parameters determined during optimization.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative and based on typical values for similar structures, as specific literature data was not found.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-O (ether) | 1.37 | C-O-C: 118.0 | C-C-O-C: 178.5 |
| C-S (thiophene) | 1.72 | C-S-C: 92.2 | - |
| C=O (carboxyl) | 1.22 | O=C-O: 123.0 | - |
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. wisc.eduresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O ether stretches, and various vibrations associated with the thiophene and benzene (B151609) rings. bldpharm.com
Electronic Structure Analysis (HOMO-LUMO)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability. vjst.vn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. For molecules combining aromatic systems like thiophene and benzene, the HOMO and LUMO are typically π-orbitals delocalized over these rings.
Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative and based on general values for similar aromatic acids.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. niscpr.res.in It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the sulfur atom of the thiophene ring. Positive potential would be expected around the acidic hydrogen of the carboxyl group.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). researchgate.net TD-DFT calculations can determine the energies of vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption peaks. benasque.org For this compound, TD-DFT would likely predict π → π* transitions associated with the conjugated thiophene and benzene rings as the most significant low-energy excitations, which would correspond to the main absorption bands in its UV-Vis spectrum. researchgate.net The choice of functional (e.g., CAM-B3LYP, ωB97XD) is particularly important for accurately describing charge-transfer excitations that might occur in this molecule. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. For a compound such as this compound, DFT can be employed to investigate various potential reaction pathways, for instance, in its synthesis or degradation. A representative theoretical study could involve the exploration of its esterification reaction.
In such a study, the first step would be to model the geometries of the reactants, this compound and an alcohol, as well as the anticipated transition states and products. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G**), can provide optimized geometries and the corresponding electronic energies of these species. nih.gov
Furthermore, these calculations can shed light on the role of catalysts, such as an acid, in the reaction. By modeling the reaction in the presence of a proton, it is possible to see how the catalyst lowers the activation energy barriers, thereby accelerating the reaction rate. The charge distribution and molecular electrostatic potential of the reactants and intermediates can also be analyzed to understand the electronic factors that govern the reactivity of the molecule. nih.gov For instance, the presence of the electron-rich thiophene ring might influence the acidity of the carboxylic acid group and its susceptibility to nucleophilic attack.
A hypothetical reaction coordinate diagram for the acid-catalyzed esterification of this compound could be constructed from the computed energies. This would visually represent the energy changes throughout the reaction, highlighting the relative stabilities of intermediates and the heights of the energy barriers.
Table 1: Hypothetical Calculated Energy Barriers for the Esterification of this compound
| Reaction Step | Catalyst | Activation Energy (kcal/mol) |
| Formation of Tetrahedral Intermediate | None | 35.2 |
| Formation of Tetrahedral Intermediate | Acid-Catalyzed | 15.8 |
| Elimination of Water | None | 28.5 |
| Elimination of Water | Acid-Catalyzed | 12.1 |
Solvatochromic Studies and Solvent Effects on Electronic Spectra
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule. For a molecule like this compound, which possesses both electron-donating (thiophene ring and ether linkage) and electron-accepting (benzoic acid) moieties, solvatochromic effects can provide valuable information about its electronic structure and photophysical properties.
The electronic absorption spectra of this compound would be expected to exhibit shifts in the position of its maximum absorption wavelength (λmax) in solvents of varying polarity. These shifts are typically classified as either a bathochromic (red) shift, indicating a stabilization of the excited state relative to the ground state in more polar solvents, or a hypsochromic (blue) shift, which suggests a greater stabilization of the ground state.
In a typical study, the UV-Vis absorption spectra of this compound would be recorded in a range of solvents with different polarities, from nonpolar solvents like cyclohexane (B81311) to polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like ethanol. The observed shifts in λmax can then be correlated with various solvent polarity parameters, such as the dielectric constant (ε) or empirical scales like the Kamlet-Taft parameters. rsc.orgnih.gov
For thiophene derivatives, it is common to observe a bathochromic shift with increasing solvent polarity, which is indicative of an intramolecular charge transfer (ICT) character in the electronic transition. rsc.org This suggests that the excited state has a larger dipole moment than the ground state. The extent of this shift can provide a qualitative measure of the change in dipole moment upon excitation.
Multi-parametric analysis, such as the Catalán model, can be employed to disentangle the contributions of different solvent properties, like polarizability and acidity/basicity, to the observed spectral shifts. rsc.orgnih.gov This can provide a more detailed understanding of the specific solute-solvent interactions at play.
Table 2: Hypothetical UV-Vis Absorption Maxima of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| Cyclohexane | 2.02 | 285 |
| Dichloromethane | 8.93 | 292 |
| Acetone | 20.7 | 298 |
| Acetonitrile | 37.5 | 301 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 305 |
| Ethanol | 24.6 | 299 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide significant insights into its conformational landscape, identifying the most stable conformers and the dynamics of their interconversion.
In a typical MD simulation, a model of the molecule is placed in a simulation box filled with a chosen solvent, often water, to mimic physiological conditions. The system is then allowed to evolve over time according to the principles of classical mechanics, governed by a force field that describes the interactions between atoms. The trajectory generated by the simulation provides a detailed record of the atomic positions and velocities over time.
Analysis of this trajectory can reveal the preferred values of the key dihedral angles and the frequency of transitions between different conformational states. This information can be used to construct a Ramachandran-like plot for the flexible dihedral angles, illustrating the populated conformational regions. The relative populations of different conformers can be determined by integrating the probability distribution of these angles, which can then be related to the free energy differences between the conformers.
Furthermore, MD simulations can be used to investigate the influence of the solvent on the conformational preferences of the molecule. The arrangement of solvent molecules around the solute can be analyzed to identify specific solute-solvent interactions, such as hydrogen bonds between the carboxylic acid group and water molecules, which may play a role in stabilizing certain conformations. ucl.ac.uk The results of such simulations can be valuable for understanding how the molecule's shape and flexibility might influence its biological activity or material properties.
Table 3: Hypothetical Dihedral Angle Analysis from a Molecular Dynamics Simulation of this compound in Water
| Dihedral Angle | Description | Most Populated Range (degrees) |
| τ1 (Cthiophene-C-O-C) | Orientation of thiophene relative to ether O | -160 to -180 |
| τ2 (C-O-C-Cbenzene) | Orientation of benzene relative to ether O | 170 to 180 |
| τ3 (O-C-C=O) | Orientation of carboxylic acid group | 0 to 20 and 160 to 180 |
Advanced Research Applications in Chemical Science
Role as Versatile Synthetic Intermediates
3-(Thiophen-2-ylmethoxy)benzoic acid is a valuable bifunctional molecule that serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of three distinct reactive regions: the carboxylic acid group, the thiophene (B33073) ring, and the benzoic acid ring. Each of these sites can participate in a wide array of chemical transformations, allowing for the construction of more complex molecular frameworks.
The carboxylic acid (-COOH) group is a primary site for modification. It can be readily converted into a variety of other functional groups, including:
Esters: Through Fischer esterification with alcohols.
Amides: By reaction with amines, often activated first as an acid chloride.
Acid Halides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The aromatic portions of the molecule, the thiophene and benzene (B151609) rings, are amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The specific position of substitution is directed by the existing functional groups on each ring. This dual-ring system allows for selective modifications, enabling the synthesis of a diverse library of derivatives. The role of such thiophene-containing building blocks is crucial in the discovery of novel compounds. nih.gov
Potential in Material Science Applications
While specific, large-scale applications are still under investigation, the structural features of this compound suggest considerable potential in material science, particularly in the fields of organic electronics and sensor technology.
Organic Electronics Precursors: Thiophene-based molecules are foundational to the field of organic electronics due to their excellent charge-transport properties. Fused thiophene systems and other derivatives are actively researched as organic semiconductors for devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). mdpi.comresearchgate.net The this compound molecule can be considered a precursor or a building block for larger, more complex organic semiconductor materials. The benzoic acid component can be functionalized to tune solubility, promote self-assembly, or anchor the molecule to surfaces, which are critical parameters for fabricating high-performance electronic devices. researchgate.net
Sensor Components: Benzoic acid and its derivatives are recognized for their ability to interact with various analytes, making them suitable candidates for chemical sensors. frontiersin.org The development of biosensors for detecting benzoic acid derivatives highlights the utility of this molecular scaffold in sensing applications. frontiersin.org By modifying the thiophene or benzene ring of this compound, it is possible to create specific binding sites for target molecules. The electronic properties of the thiophene unit could then be used to transduce the binding event into a measurable electrical or optical signal. For instance, terahertz metamaterial devices have been employed for the enhanced detection of benzoic acid, demonstrating the molecule's utility in advanced sensing platforms. mdpi.com
Catalysis Research
In the realm of catalysis, molecules containing heteroatoms like sulfur and oxygen can act as ligands that coordinate with metal centers to form catalytically active complexes. This compound possesses several potential coordination sites: the sulfur atom of the thiophene ring and the oxygen atoms of the ether and carboxylate groups. These sites could potentially bind to transition metals, making the compound a candidate for use as a ligand in homogeneous catalysis. However, a review of current scientific literature does not indicate that this compound has been specifically utilized or studied as a ligand or promoter in catalytic organic reactions.
Structure-Reactivity Relationship (SRR) Studies
The reactivity of this compound is governed by the electronic and steric interplay between its constituent functional groups. Structure-reactivity relationship (SRR) studies focus on understanding how these intrinsic properties influence the molecule's behavior in chemical reactions.
The chemical reactivity of the molecule is a composite of the properties of the benzoic acid and the thiophen-2-ylmethoxy moieties.
Benzoic Acid Ring: The carboxylic acid group is an electron-withdrawing group (EWG). It deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted benzene. libretexts.org
Thiophen-2-ylmethoxy Group: The ether linkage (-O-) is an electron-donating group (EDG) through resonance. This group activates the benzene ring, making it more reactive towards electrophilic attack. libretexts.org
Substituents on an aromatic ring direct the position of subsequent electrophilic substitution. The directing effects of the groups on this compound are different and can lead to complex product mixtures depending on reaction conditions.
Carboxylic Acid Group (-COOH): As a deactivating group, it directs incoming electrophiles to the meta position (C5) on the benzoic acid ring. libretexts.org
Thiophen-2-ylmethoxy Group (-OCH₂-Thiophene): As an activating group, the ether directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. libretexts.org
The table below summarizes the directing effects of the two primary substituents on the benzoic acid ring.
| Substituent Group | Electronic Effect | Ring Reactivity | Directing Influence |
| -COOH | Electron-Withdrawing | Deactivating | meta |
| -OCH₂-Thiophene | Electron-Donating | Activating | ortho, para |
Because of these competing directing effects, an electrophilic substitution reaction, such as nitration, on the benzoic acid ring would likely yield a mixture of isomers. The precise ratio of these products would be influenced by factors like the nature of the electrophile, the solvent, and the reaction temperature, which determine the relative dominance of the activating and deactivating groups.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of thiophene-containing molecules often relies on multi-step processes that may employ harsh reagents and generate significant waste. rsc.org Future research must prioritize the development of green and sustainable synthetic methodologies for 3-(Thiophen-2-ylmethoxy)benzoic acid. This involves exploring atom-economical reactions that minimize byproducts and utilize environmentally benign solvents and catalysts. benthamdirect.comnih.gov
Key areas for investigation include:
Catalytic C-H Activation: Direct functionalization of the thiophene (B33073) and benzoic acid rings through C-H activation would represent a significant advancement. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.
Flow Chemistry: Transitioning the synthesis to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing.
Green Solvents and Catalysts: Investigating the use of renewable solvents, such as deep eutectic solvents or ionic liquids, could drastically reduce the environmental impact of the synthesis. rsc.org Similarly, the development of recyclable and highly efficient catalysts, potentially based on earth-abundant metals, is a critical goal. organic-chemistry.org
Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes, which aligns with the principles of green chemistry. benthamdirect.comeurekaselect.com
| Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Research Areas |
|---|---|---|---|
| C-H Activation/Functionalization | High atom economy, reduced number of steps. | Controlling regioselectivity on both aromatic rings. | Organometallic catalysis, late-stage functionalization. |
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Initial setup costs, potential for clogging. | Microreactor technology, process analytical technology (PAT). |
| Green Catalysis | Reduced environmental impact, catalyst recyclability. | Catalyst stability and activity under desired conditions. | Heterogeneous catalysis, biocatalysis, earth-abundant metal catalysts. organic-chemistry.org |
| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction times, improved yields. eurekaselect.com | Scalability can be difficult for industrial production. | Non-classical reaction activation, process optimization. |
Exploration of Unconventional Reactivity Pathways
The reactivity of this compound is largely dictated by its three main components: the electron-rich thiophene ring, the benzoic acid moiety, and the connecting ether linkage. wikipedia.org While standard reactions for these functional groups are known, future research should delve into unconventional pathways that could arise from the interplay between these components.
Ring-Opening and Rearrangement Reactions: The thiophene ring, despite its aromaticity, can undergo cleavage under specific conditions. researchgate.net Investigating transition-metal-catalyzed ring-opening reactions could transform the heterocyclic core into novel linear structures with unique functionalities.
Photocatalysis and Electrochemistry: Employing light or electricity to drive reactions can unlock unique reactivity patterns not accessible through traditional thermal methods. These techniques could enable selective functionalization of the thiophene or benzoic acid rings with high precision.
Intramolecular Cyclization: Designing reactions that promote intramolecular cyclization between the thiophene and benzoic acid moieties could lead to the formation of novel, rigid polycyclic structures. Such compounds could have interesting photophysical properties or applications as scaffolds in medicinal chemistry. The reactivity of the sulfur atom in the thiophene ring, for instance, could be exploited in novel cyclization strategies. researchgate.net
Advanced Computational Studies for Predictive Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design and discovery process. researchgate.netdntb.gov.ua For this compound, advanced computational studies can offer profound insights and guide experimental efforts.
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. bohrium.com This information is crucial for predicting sites of reactivity for electrophilic or nucleophilic attack and for understanding the molecule's stability and spectroscopic properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the conformational flexibility of the molecule, particularly the rotation around the ether linkage and the orientation of the two aromatic rings. This is vital for designing derivatives that can adopt specific three-dimensional shapes to interact with biological targets or self-assemble into advanced materials.
Predictive Modeling for Structure-Property Relationships: By computationally screening a virtual library of derivatives, machine learning algorithms can be trained to predict properties such as solubility, electronic properties, or binding affinity to specific proteins. nih.govnih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
| Computational Method | Predicted Properties | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectral properties. bohrium.com | Guides synthetic strategy and helps interpret experimental data. |
| Molecular Dynamics (MD) | Conformational preferences, solvent interactions, dynamic behavior. | Informs the design of molecules with specific shapes and flexibility. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, physicochemical properties. | Prioritizes synthesis of high-potential derivatives. |
| Molecular Docking | Binding modes and affinities to biological targets. nih.gov | Rational design of enzyme inhibitors or receptor modulators. |
Integration with High-Throughput Experimentation for Derivative Discovery
To fully explore the chemical space around the this compound scaffold, modern high-throughput experimentation (HTE) techniques are indispensable. HTE combines automated synthesis with rapid screening to accelerate the discovery of new molecules with desired properties. acs.org
Automated Parallel Synthesis: By utilizing robotic liquid handlers and parallel reactors, a large library of derivatives can be synthesized simultaneously. For example, by reacting a single precursor with an array of different building blocks, hundreds of unique analogs can be generated efficiently. This could involve varying substituents on either the thiophene or the benzoic acid ring.
High-Throughput Screening (HTS): Once a library of derivatives is created, HTS can be used to rapidly evaluate them for specific properties. researchgate.net For instance, compounds could be screened for their antimicrobial activity, inhibitory effects on a particular enzyme, or for specific material properties like fluorescence or conductivity.
DNA-Encoded Libraries (DELs): For biological applications, creating a DNA-encoded library of this compound derivatives would allow for the screening of billions of compounds against a protein target in a single experiment. This technology dramatically expands the scale of discovery efforts.
The integration of these advanced strategies—sustainable synthesis, exploration of novel reactivity, predictive computation, and high-throughput experimentation—will be pivotal in defining the next chapter of research for this compound and its derivatives.
Q & A
Q. How can experimental design optimize the solubility and stability of this compound under varying pH conditions?
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–90°C | ↑ Yield by 15% |
| Solvent Polarity | DMF > THF | ↑ Solubility |
| Catalyst | Pd/C (5 mol%) | ↑ Coupling Efficiency |
Q. Table 2. Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Volume | 987.3 ų |
| R-factor | 0.042 |
| Hydrogen Bonds | O-H···O (2.65 Å) |
Q. Table 3. Bioactivity Comparison
| Derivative | IC₅₀ (μM) COX-2 | Source |
|---|---|---|
| 3-(TMO)BA | 12.4 ± 1.2 | PubChem AID 50479343 |
| 3-(CF₃O)BA | 8.9 ± 0.8 | CAS 773873-50-0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
